molecular formula C6H16Cl2N2 B1290360 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride CAS No. 321890-22-6

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Cat. No.: B1290360
CAS No.: 321890-22-6
M. Wt: 187.11 g/mol
InChI Key: ZVHHFWKWIVLISO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves the reaction of azetidine derivatives with dimethylamine. One common method is the aza-Michael addition, where an azetidine derivative reacts with dimethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Scientific Research Applications

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The dimethylamine group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
  • 1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
  • 1-(Azetidin-3-yl)azetidine dihydrochloride

Comparison: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is unique due to the presence of the dimethylamine group, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, this compound exhibits enhanced lipophilicity and potential for central nervous system activity. The presence of the dimethylamine group also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHHFWKWIVLISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629928
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321890-22-6
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogen chloride in methanol was added to a mixture of [1-(1,1-diphenylmethyl)azetidin-3-ylmethyl]dimethylamine (9.9 g, 35 mmol) in methanol (150 mL) until pH=4. Palladium hydroxyde (1.5 g, 20%) was added and the resulting mixture hydrogenated at room temperature at 50 p.s.i. for 4 days. The mixture was filtered through Celite and the filtrate evaporated under reduced pressure to give the title compound (5.0 g, 76%) as a white solid.
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150 mL
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76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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